2,6-Diazabicyclo[3.2.1]octane
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Overview
Description
2,6-Diazabicyclo[3.2.1]octane (DABCO) is a bicyclic structure composed of a six-membered nitrogen heterocycle fused to a cyclopentane ring (Fig. 1). Its unique architecture has attracted attention in drug discovery and total synthesis due to its synthetic versatility .
!DABCO Structure
Preparation Methods
Synthetic Routes::
- DABCO can be synthesized through various methods, including cyclization reactions.
- One common approach involves the cyclization of 1,5-diaminopentane under appropriate conditions.
- Other synthetic routes include ring-closing reactions of suitable precursors.
- DABCO is industrially produced on a larger scale for research and applications.
- Specific industrial methods may involve optimized reaction conditions and purification steps.
Chemical Reactions Analysis
Reactivity::
- DABCO undergoes diverse reactions, including:
Substitution: It can react with alkyl halides or acyl chlorides.
Oxidation: DABCO can be oxidized to its N-oxide form.
Reduction: Reduction of the N-oxide yields DABCO.
Complexation: It forms coordination complexes with metal ions.
Substitution: Alkyl halides, acyl chlorides, and base (e.g., NaOH).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide).
Reduction: Reducing agents (e.g., sodium borohydride).
Complexation: Metal salts (e.g., copper sulfate).
- DABCO derivatives with modified substituents are common products.
- N-oxides and coordination complexes are also relevant.
Scientific Research Applications
DABCO finds applications in:
Organic Synthesis: As a catalyst or reagent in various reactions.
Medicinal Chemistry: It’s used in drug design and synthesis.
Polymer Chemistry: For polymerization reactions.
Coordination Chemistry: In metal-organic frameworks (MOFs).
Mechanism of Action
- DABCO’s mechanism of action depends on its specific application.
- In catalysis, it acts as a Lewis base, facilitating reactions.
- In drug design, it may interact with biological targets.
Comparison with Similar Compounds
- DABCO’s uniqueness lies in its bicyclic structure.
- Similar compounds include:
Piperazine: Another bicyclic nitrogen heterocycle.
Morpholine: A five-membered nitrogen heterocycle.
Properties
IUPAC Name |
2,6-diazabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-7-6-3-5(1)8-4-6/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXNGDKBCYJULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC1NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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